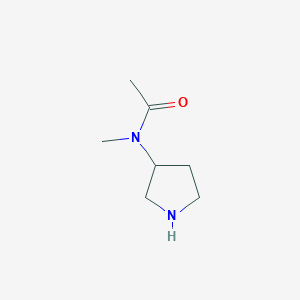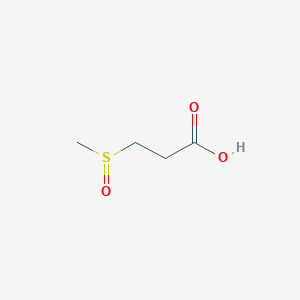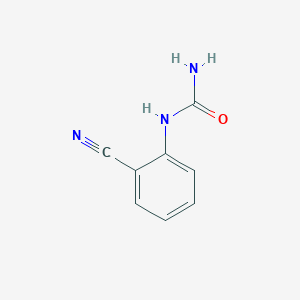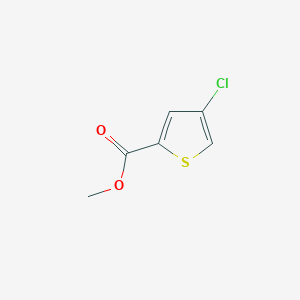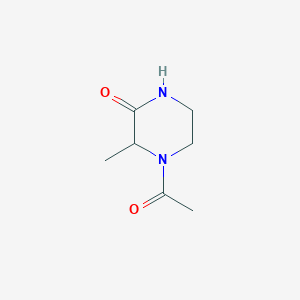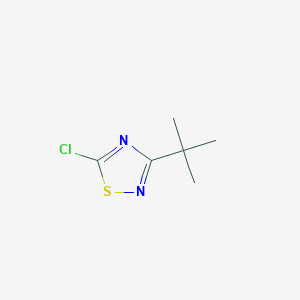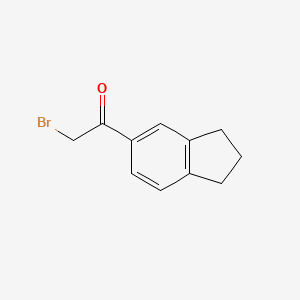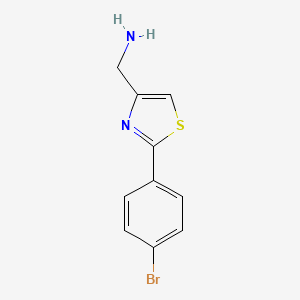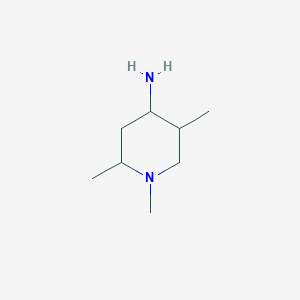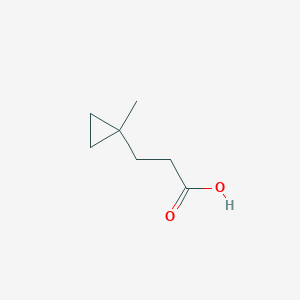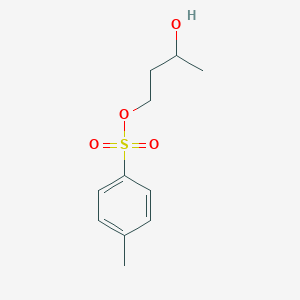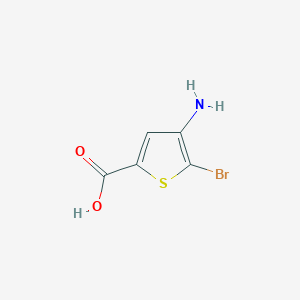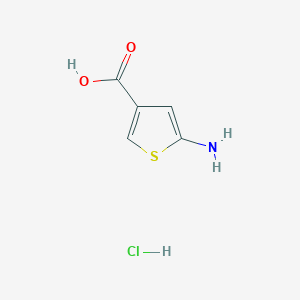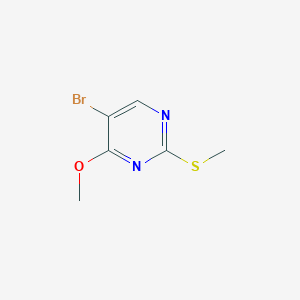
5-Bromo-4-methoxy-2-(methylthio)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-methoxy-2-(methylthio)pyrimidine: is a chemical compound with the molecular formula C6H7BrN2OS and a molecular weight of 235.1 g/mol It is a pyrimidine derivative, characterized by the presence of bromine, methoxy, and methylthio groups attached to the pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-methoxy-2-(methylthio)pyrimidine typically involves the bromination of 4-methoxy-2-(methylthio)pyrimidine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 5-Bromo-4-methoxy-2-(methylthio)pyrimidine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can also undergo reduction reactions, particularly the reduction of the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, or primary amines in solvents like ethanol or dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-4-methoxy-2-(methylthio)pyrimidine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds .
Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. It is studied for its interactions with biological targets such as enzymes and receptors .
Industry: The compound finds applications in the development of agrochemicals and pharmaceuticals. It is used in the synthesis of active ingredients for herbicides, fungicides, and other agricultural chemicals .
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-methoxy-2-(methylthio)pyrimidine involves its interaction with specific molecular targets. The bromine atom and the methoxy and methylthio groups contribute to its binding affinity and specificity towards these targets. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways .
Comparación Con Compuestos Similares
- 5-Bromo-2-methoxy-4-(methylthio)pyrimidine
- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
- 5-Bromo-2-(methylthio)pyrimidine
Uniqueness: 5-Bromo-4-methoxy-2-(methylthio)pyrimidine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the methoxy group at the 4-position and the methylthio group at the 2-position, along with the bromine atom at the 5-position, differentiates it from other similar compounds and influences its interaction with molecular targets .
Propiedades
IUPAC Name |
5-bromo-4-methoxy-2-methylsulfanylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2OS/c1-10-5-4(7)3-8-6(9-5)11-2/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZARIZHUDBYVNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1Br)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30511816 |
Source


|
| Record name | 5-Bromo-4-methoxy-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30511816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81560-09-0 |
Source


|
| Record name | 5-Bromo-4-methoxy-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30511816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1H,3h-benzo[de]isoquinolin-2-ylamine](/img/structure/B1281727.png)
